
(Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. The inhibition of BTK has been shown to be effective in the treatment of various diseases, including B-cell malignancies and autoimmune disorders.
Wirkmechanismus
The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide involves the inhibition of BTK, which is a key component of the BCR signaling pathway in B-cells. BTK plays a crucial role in the activation of B-cells, and its inhibition leads to the suppression of B-cell proliferation and survival. This mechanism has been exploited in the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide are related to its inhibition of BTK. Inhibition of BTK leads to the suppression of B-cell proliferation and survival, which is the basis for its therapeutic effects. However, the inhibition of BTK may also have unintended effects on other immune cells and signaling pathways, which may lead to adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide in lab experiments include its potency and selectivity for BTK, which allows for the specific targeting of B-cell signaling pathways. Its efficacy and safety have been demonstrated in clinical trials, which makes it a promising candidate for further development. However, the limitations of this compound include its potential off-target effects on other immune cells and signaling pathways, which may complicate its use in certain disease contexts.
Zukünftige Richtungen
The future directions for research on (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide include exploring its potential applications in other disease contexts, such as autoimmune disorders and solid tumors. The development of more potent and selective BTK inhibitors may also be pursued, as well as the combination of BTK inhibitors with other therapies to enhance their efficacy. The use of this compound in combination with immunotherapies, such as checkpoint inhibitors, may also be explored to enhance the anti-tumor immune response.
Synthesemethoden
The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has been described in the scientific literature. One of the methods involves the reaction of furan-2-carboxylic acid with 3-methoxy-2,2,3-trimethylcyclobutanone in the presence of a base to form the corresponding enol ether. This intermediate is then reacted with acryloyl chloride and cyanide ion to give the final product.
Wissenschaftliche Forschungsanwendungen
The scientific research on (Z)-2-Cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide has focused on its potential applications in the treatment of various diseases. In particular, its inhibition of BTK has been studied in the context of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Clinical trials have shown promising results in the treatment of these diseases, with TAK-659 demonstrating efficacy and safety.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-15(2)13(9-16(15,3)20-4)18-14(19)11(10-17)8-12-6-5-7-21-12/h5-8,13H,9H2,1-4H3,(H,18,19)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWWHHNAFBBZPP-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1(C)OC)NC(=O)C(=CC2=CC=CO2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(CC1(C)OC)NC(=O)/C(=C\C2=CC=CO2)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(furan-2-yl)-N-(3-methoxy-2,2,3-trimethylcyclobutyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

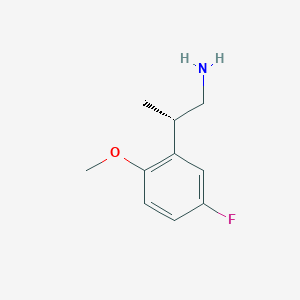
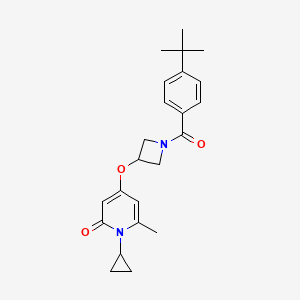
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971244.png)
![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971245.png)
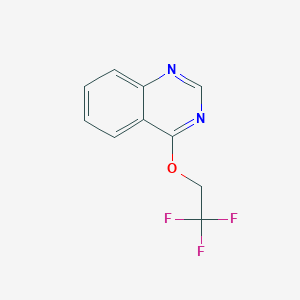
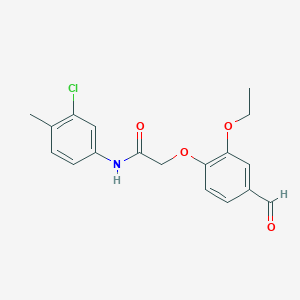
![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2971248.png)
![(E)-4-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2971249.png)
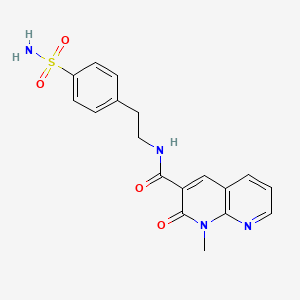

![ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate](/img/structure/B2971258.png)
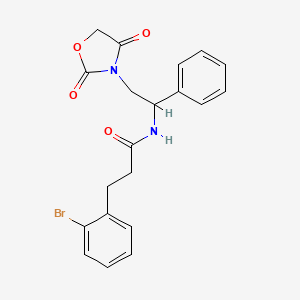
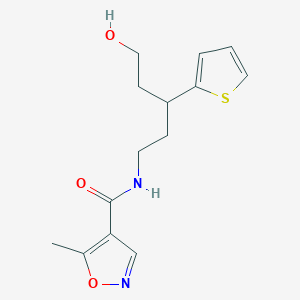
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)